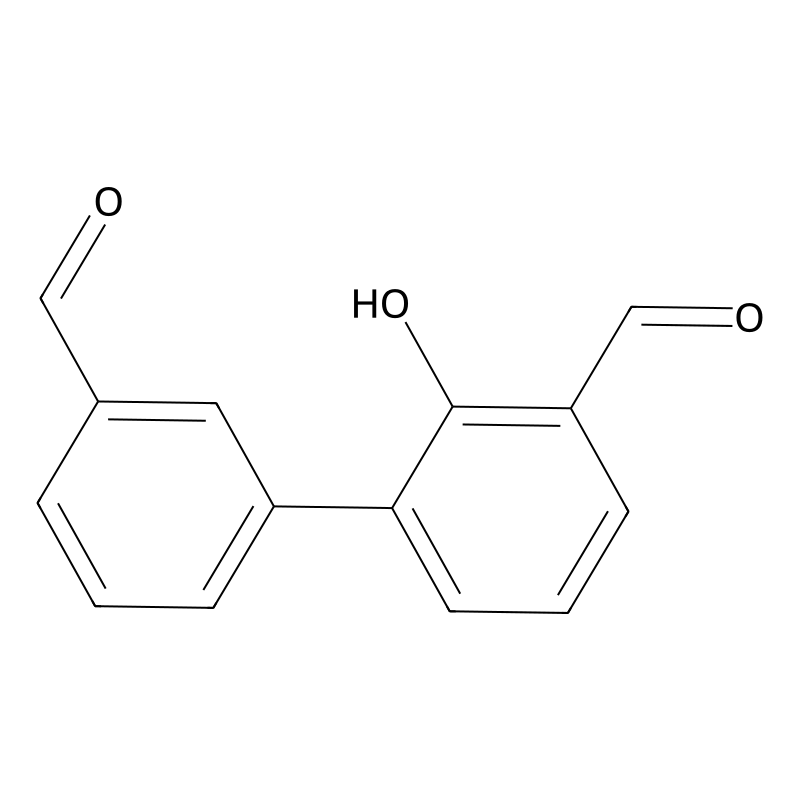

6-(3-Formylphenyl)-2-formylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-(3-Formylphenyl)-2-formylphenol is an organic compound characterized by the presence of two formyl groups and a phenolic hydroxyl group on a biphenyl framework. Its molecular structure comprises a 3-formylphenyl moiety attached to a 2-formylphenol unit, giving it unique chemical properties and potential biological activities. The compound is notable for its ability to participate in various

- Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The phenolic hydroxyl group can engage in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents, such as halogens or nitro groups.

These reactions expand the potential applications of the compound in synthetic organic chemistry and medicinal chemistry.

Research into the biological activity of 6-(3-Formylphenyl)-2-formylphenol indicates potential antimicrobial and anti-inflammatory properties. Compounds with similar structures have demonstrated significant bioactivity, suggesting that this compound may also interact with biological targets, potentially modulating enzyme activity or receptor interactions. Ongoing studies are exploring its efficacy against various pathogens and its role in inflammatory processes .

The synthesis of 6-(3-Formylphenyl)-2-formylphenol can be achieved through several methods:

- Formylation Reaction: One common approach involves the formylation of 2-formylphenol using paraformaldehyde in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion.

- Reimer-Tiemann Reaction: Another method may involve the Reimer-Tiemann reaction, where chloroform and a strong base are used to introduce formyl groups at specific positions on the phenolic ring.

In industrial settings, optimized reaction conditions are employed to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques like chromatography.

6-(3-Formylphenyl)-2-formylphenol has several applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of more complex organic molecules, potentially leading to new drug candidates.

- Agrochemicals: Its derivatives may find use in agricultural applications for pest control or plant growth regulation.

- Materials Science: The compound is utilized in producing specialty chemicals and materials with specific properties, such as polymers or coatings .

Interaction studies involving 6-(3-Formylphenyl)-2-formylphenol often focus on its binding affinity to biological targets, including enzymes or receptors. Techniques such as molecular docking and spectroscopic methods are employed to elucidate these interactions. Preliminary findings suggest that its functional groups play crucial roles in binding interactions, influencing both potency and selectivity against specific targets .

Several compounds share structural similarities with 6-(3-Formylphenyl)-2-formylphenol. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4-Formylphenyl)-2-formylphenol | Contains a formyl group on a different phenolic structure | Lacks the additional 3-formyl group present here |

| 3-(3-Formylphenyl)-2-hydroxypyridine | Contains a pyridine ring with a formyl group | Different heterocyclic structure influences reactivity |

| 4-(2,3-Dimethylphenyl)-2-formylphenol | Features dimethyl substitutions on the phenolic ring | Alters steric and electronic properties significantly |

| 3-Formylphenylboronic acid | Contains a boronic acid moiety | Distinct reactivity due to boron functionality |

The presence of both formyl groups and their specific positioning on the biphenylene framework gives 6-(3-Formylphenyl)-2-formylphenol distinct chemical reactivity and potential applications compared to these analogs .